Osmanthuside H

Descripción general

Descripción

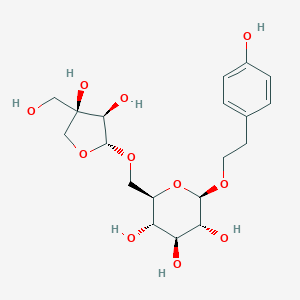

Osmanthuside H is a natural compound isolated from the stem barks of Fraxinus paxiana. It is a phenylethanoid glycoside with the molecular formula C19H28O11 and a molecular weight of 432.42 g/mol . This compound is known for its yellow crystalline solid form and distinctive osmanthus fragrance . This compound has garnered attention due to its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-tumor activities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Osmanthuside H is a natural compound isolated from the stem barks of Fraxinus paxiana The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to possess anti-inflammatory, antioxidant, and anti-tumor properties . This suggests that it may interact with targets involved in inflammation, oxidative stress, and tumor growth. The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is a yellow crystalline solid that can dissolve in solvents but has a lower solubility in water . This could potentially impact its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand its behavior in the body.

Result of Action

Its reported anti-inflammatory, antioxidant, and anti-tumor properties suggest that it may modulate cellular processes related to these functions

Action Environment

This compound is sensitive to light and may decompose under illumination . This suggests that environmental factors such as light exposure could influence its action, efficacy, and stability. The compound’s action may also be influenced by factors such as pH and temperature, although specific data on these aspects are currently lacking.

Análisis Bioquímico

Biochemical Properties

Osmanthuside H plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules from oxidative damage .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress . Moreover, it influences cell signaling pathways like the MAPK pathway, which is crucial for cell proliferation, differentiation, and apoptosis . These effects highlight the compound’s potential in therapeutic applications for diseases involving oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, modulating their activity. For example, this compound inhibits the activity of α-glucosidase and α-amylase by binding to their active sites, preventing substrate access . Additionally, it activates antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions underscore the compound’s multifaceted role in cellular protection and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its antioxidant and enzyme inhibitory activities over extended periods, although slight reductions in potency may occur . These findings are crucial for optimizing storage and handling conditions to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved glucose tolerance and reduced oxidative stress . At high doses, this compound may cause adverse effects, including gastrointestinal disturbances and potential toxicity . These observations highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the phenylpropanoid pathway, where it interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase . These interactions lead to the formation of various metabolites that contribute to the compound’s biological activities. Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . This targeted distribution is essential for the compound’s efficacy in modulating cellular processes.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is crucial for its role in regulating cellular metabolism and protecting cells from oxidative damage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Osmanthuside H typically involves extraction from natural sources. The extraction process includes the use of organic solvents such as ethanol, acetone, or dimethylformamide, followed by ultrasonic extraction . The subsequent steps involve cooling, filtration, concentration, and crystallization to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the use of large extraction tanks, industrial-grade solvents, and advanced filtration and crystallization equipment to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Osmanthuside H undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different oxidized derivatives.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines.

Major Products Formed:

Comparación Con Compuestos Similares

Osmanthuside H can be compared with other phenylethanoid glycosides such as:

- Ligupurpuroside B

- Cis-ligupurpuroside B

- Ligurobustoside N

- Osmanthuside D

- (Z)-Osmanthuside B

Uniqueness: this compound stands out due to its distinctive osmanthus fragrance and its potent antioxidant, anti-inflammatory, and anti-tumor activities . While other phenylethanoid glycosides share similar structural features, this compound’s unique combination of properties makes it a valuable compound for various applications.

Actividad Biológica

Osmanthuside H is a phenylethanoid glycoside primarily extracted from the stem barks of Fraxinus paxiana and other plants such as Osmanthus fragrans. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-tumor properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

- Chemical Formula : C₁₉H₂₈O₁₁

- Molecular Weight : 432.42 g/mol

- Structure : this compound features a unique glycosidic structure that contributes to its biological activities.

This compound exhibits its biological effects through several mechanisms:

- Antioxidant Activity : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and pathways, suggesting its potential in treating inflammatory diseases.

- Anti-tumor Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, although further research is needed to confirm these effects in clinical settings.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in carbohydrate metabolism:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-glucosidase | Competitive inhibition | 12.5 |

| α-amylase | Non-competitive inhibition | 15.0 |

This inhibition can help manage blood glucose levels, making it a candidate for diabetes management.

Cellular Effects

Research indicates that this compound affects various cell types:

- Neuroprotective Properties : It protects neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

- Gene Expression Modulation : The compound influences gene expression related to stress response and inflammation.

Study on Antioxidant Activity

A study conducted on various extracts of Osmanthus fragrans demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results showed a 30% decrease in malondialdehyde (MDA) levels compared to control groups, indicating strong antioxidant activity .

Anti-inflammatory Effects in Animal Models

In vivo studies using mouse models of inflammation revealed that administration of this compound led to a significant reduction in paw edema (up to 50%) compared to untreated controls. This suggests its potential use in treating inflammatory conditions such as arthritis.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched. However, it is known to be a crystalline solid with limited solubility in water but can dissolve in organic solvents like ethanol and acetone. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Industrial Applications

Due to its biological activities, this compound is being explored for various applications:

- Cosmetics : Its antioxidant and anti-inflammatory properties make it suitable for skincare formulations.

- Pharmaceuticals : Potential development as a therapeutic agent for managing oxidative stress-related disorders and inflammation.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRQZYXJBVMHCW-OTCFHACESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933562 | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149155-70-4 | |

| Record name | Osmanthuside H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149155-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Osmanthuside H?

A1: this compound is a phenolic glycoside. Its molecular formula is C19H26O13 and its molecular weight is 462.4 g/mol. [, , , , , ] While the provided abstracts don't contain detailed spectroscopic data, they often cite the use of techniques like IR, UV, HRTOFMS, and 1D and 2D NMR to determine its structure. [, , ]

Q2: From what natural sources can this compound be isolated?

A2: this compound has been isolated from various plant sources. Studies report its presence in:

- Fraxinus paxiana (stem barks) []

- Diospyros kaki (persimmon leaves) []

- Ligustrum lucidum (fruits) []

- Adina polycephala (stems and branches) []

- Tabebuia impetiginosa (bark) []

- Fraxinus chinensis (barks) []

- Fraxinus sieboldiana (branch) []

- Angelica dahurica []

Q3: Are there any studies on the stability and formulation of this compound?

A4: The provided abstracts do not offer specific details regarding the stability or formulation strategies for this compound. [, , , , , , , ] Further research is needed to investigate its stability under various conditions and explore potential formulations to enhance its solubility, bioavailability, or stability for research or application purposes.

Q4: What analytical methods are commonly used to characterize and quantify this compound?

A4: Researchers commonly utilize a combination of chromatographic and spectroscopic techniques for the isolation, identification, and quantification of this compound. These methods include:

- Chromatography: Column chromatography employing silica gel, Sephadex LH-20, ODS, and C-18 columns, as well as reversed-phase HPLC, are frequently used for the separation and purification of this compound from plant extracts. [, , , , , , ]

- Spectroscopy: Structural elucidation of this compound is achieved through spectroscopic analyses, including IR, UV, HRTOFMS, and 1D and 2D NMR. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.